

Spectroscopic Characterization of 2-Bromo-6-fluorobenzotrifluoride: A Technical Guide

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Compound of Interest

Compound Name: **2-Bromo-6-fluorobenzotrifluoride**

Cat. No.: **B1333229**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **2-Bromo-6-fluorobenzotrifluoride** (CAS No. 261951-85-3). Due to the limited availability of public domain raw spectral data for this specific compound, this document focuses on predicted spectroscopic characteristics based on its chemical structure and data from analogous compounds. It also outlines general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Bromo-6-fluorobenzotrifluoride**. These predictions are derived from established principles of spectroscopy and analysis of structurally related molecules.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.6-7.8	m	-	Aromatic CH
~7.3-7.5	m	-	Aromatic CH
~7.1-7.3	m	-	Aromatic CH

Note: The aromatic region will exhibit complex multiplets due to proton-proton and proton-fluorine couplings.

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Coupling	Assignment
~158-162	d, ^1JCF	C-F
~130-135	m	Aromatic CH
~125-130	q, ^1JCF	$-\text{CF}_3$
~120-125	m	Aromatic CH
~115-120	d, $^2\text{JCCF}$	Aromatic CH
~110-115	d, $^2\text{JCCF}$	C-Br

Note: Carbon signals will be split due to coupling with fluorine atoms. The trifluoromethyl carbon will appear as a quartet.

Table 3: Predicted ^{19}F NMR Data (470 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ -60 to -65	s	-	$-\text{CF}_3$
~ -110 to -120	m	-	Ar-F

Note: The aromatic fluorine will show couplings to the aromatic protons.

Table 4: Predicted Infrared (IR) Absorption Data (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Weak-Medium	Aromatic C-H stretch
1600-1450	Medium-Strong	Aromatic C=C stretch
1350-1150	Strong	C-F stretch (CF ₃)
1100-1000	Strong	C-F stretch (Ar-F)
800-700	Strong	C-Br stretch, Ar-H out-of-plane bend

Table 5: Predicted Mass Spectrometry (MS) Data (EI)

m/z	Relative Intensity (%)	Assignment
242/244	High	[M] ⁺ (presence of Br isotopes)
223/225	Medium	[M-F] ⁺
173/175	Medium	[M-CF ₃] ⁺
163	Medium	[M-Br] ⁺
69	Strong	[CF ₃] ⁺

Note: The molecular ion peak will show a characteristic M/M+2 isotopic pattern in an approximate 1:1 ratio, which is indicative of the presence of a bromine atom.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules like **2-Bromo-6-fluorobenzotrifluoride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **2-Bromo-6-fluorobenzotrifluoride** for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[1][2]

- Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Gently swirl the vial to ensure the sample is fully dissolved.
- Using a Pasteur pipette with a cotton plug, filter the solution into a 5 mm NMR tube.[\[3\]](#)
- Cap the NMR tube securely.

Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be necessary compared to ^1H NMR due to the low natural abundance of the ^{13}C isotope.[\[1\]](#)
- ^{19}F NMR: Acquire the spectrum with appropriate spectral width and referencing.

Infrared (IR) Spectroscopy

Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.[\[4\]](#)
- Place a small drop of liquid **2-Bromo-6-fluorobenzotrifluoride** directly onto the center of the ATR crystal.
- Acquire the sample spectrum.
- Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Sample Preparation and Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):

- Prepare a dilute solution of **2-Bromo-6-fluorobenzotrifluoride** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[5]
- Transfer the solution to a GC vial.
- Inject a small volume (e.g., 1 μ L) of the sample solution into the GC-MS system.[6]

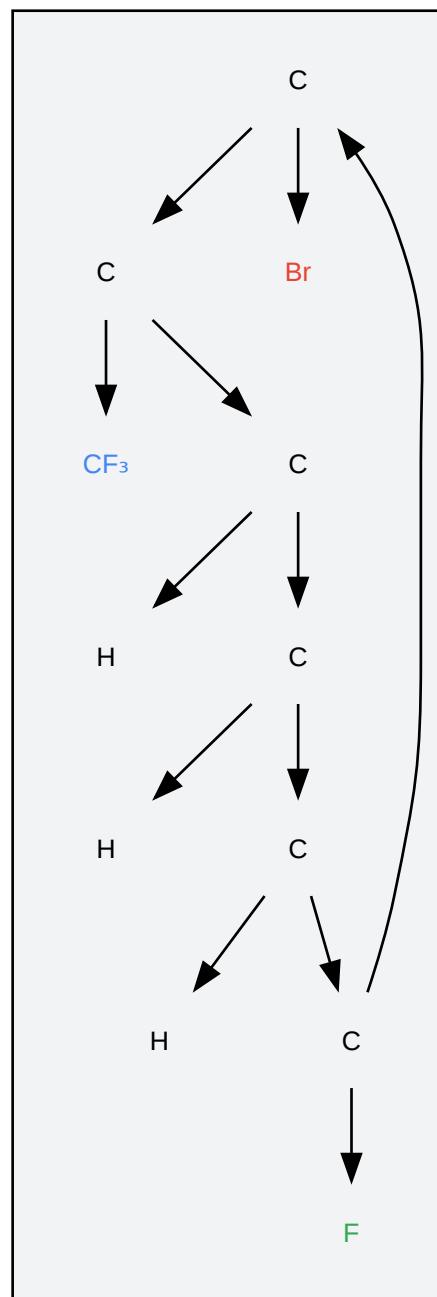
Instrumentation and Data Acquisition:

- GC Conditions: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the analyte from any impurities. The injector and transfer line temperatures should be set appropriately to ensure vaporization without degradation.
- MS Conditions: Use Electron Ionization (EI) at 70 eV. Acquire mass spectra over a suitable m/z range (e.g., 40-300 amu).

Visualizations

Molecular Structure and Key Spectroscopic Features

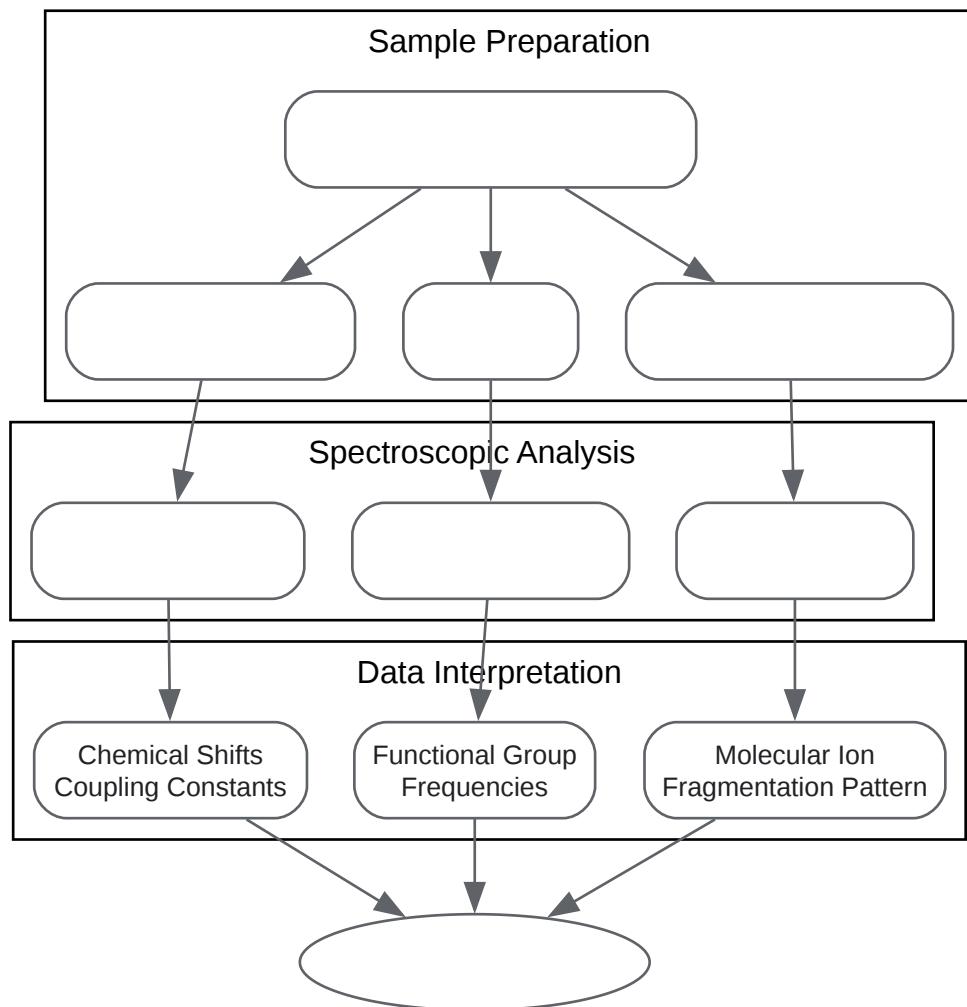
Figure 1: Molecular Structure of 2-Bromo-6-fluorobenzotrifluoride

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Caption: Molecular structure of **2-Bromo-6-fluorobenzotrifluoride**.

Workflow for Spectroscopic Analysis

Figure 2: Workflow for Spectroscopic Analysis



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Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of **2-Bromo-6-fluorobenzotrifluoride**.

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